Cas no 1205683-41-5 (4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile)

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile is a boronic ester derivative featuring a pyrazole core functionalized with a benzonitrile group. This compound is primarily utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The presence of the tetramethyl dioxaborolane moiety enhances stability and handling under ambient conditions, while the benzonitrile group offers additional reactivity for further functionalization. Its well-defined structure and high purity make it suitable for pharmaceutical and materials science research, particularly in the development of novel heterocyclic compounds. The product is characterized by consistent performance in catalytic transformations and compatibility with diverse reaction conditions.
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile structure
1205683-41-5 structure
Product Name:4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile
CAS No:1205683-41-5
MF:C17H20BN3O2
MW:309.170603752136
CID:2123296
PubChem ID:68571721
Update Time:2025-10-31

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile
    • RAVBHROQPGAMOP-UHFFFAOYSA-N
    • Benzonitrile, 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-
    • 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile
    • A1-02843
    • 1205683-41-5
    • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile
    • CS-0177423
    • SCHEMBL3261102
    • DA-14455
    • 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile
    • Inchi: 1S/C17H20BN3O2/c1-16(2)17(3,4)23-18(22-16)15-10-20-21(12-15)11-14-7-5-13(9-19)6-8-14/h5-8,10,12H,11H2,1-4H3
    • InChI Key: RAVBHROQPGAMOP-UHFFFAOYSA-N
    • SMILES: O1B(C2C=NN(CC3C=CC(C#N)=CC=3)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 309.1648571g/mol
  • Monoisotopic Mass: 309.1648571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.1

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile Pricemore >>

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Additional information on 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile

Introduction to 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile (CAS No. 1205683-41-5)

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile, also known by its CAS number 1205683-41-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a boronic acid ester and a pyrazole moiety attached to a benzonitrile framework. These structural elements contribute to its potential applications in various areas of research and development.

The boronic acid ester functionality in this compound is particularly noteworthy due to its reactivity and utility in cross-coupling reactions. The boronic acid ester can be readily converted to the corresponding boronic acid through mild hydrolysis conditions. This transformation is crucial for applications in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active molecules and functional materials. The ability to introduce aryl or vinyl groups through these coupling reactions makes this compound a valuable building block in the synthesis of complex organic molecules.

The pyrazole moiety is another key feature of this compound. Pyrazoles are known for their biological activity and have been extensively studied for their potential as therapeutic agents. They are often incorporated into drug molecules due to their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of a pyrazole ring in 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile suggests that it could serve as a scaffold for the development of novel pharmaceuticals.

The benzonitrile group is another important structural element of this compound. Benzonitriles are known for their electron-withdrawing properties and have been used in various synthetic transformations and as intermediates in the synthesis of other organic compounds. The presence of a benzonitrile group can influence the electronic properties of the molecule, making it suitable for applications in materials science and organic electronics.

Recent research has highlighted the potential of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile in the development of new therapeutic agents. For instance, studies have shown that compounds containing similar structural motifs exhibit potent anti-inflammatory and anti-cancer activities. These findings suggest that further exploration of this compound could lead to the discovery of new drugs with improved efficacy and reduced side effects.

In addition to its potential in medicinal chemistry, 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile has also been investigated for its use in materials science. The combination of the boronic acid ester and pyrazole functionalities provides unique opportunities for the design of functional materials with tailored properties. For example, these compounds can be used as precursors for the synthesis of metalorganic frameworks (MOFs) or as building blocks for the fabrication of conductive polymers.

The synthetic accessibility of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile is another factor that contributes to its appeal. The compound can be synthesized through well-established routes using readily available starting materials. This ease of synthesis makes it an attractive candidate for large-scale production and industrial applications.

In conclusion, 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile (CAS No. 1205683-41-5) is a multifunctional organic compound with significant potential in both medicinal chemistry and materials science. Its unique structural features make it a valuable building block for the synthesis of biologically active molecules and functional materials. Ongoing research continues to uncover new applications and properties of this compound, underscoring its importance in modern scientific research.

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